N,3-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
N,3-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a 1,2-oxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. The presence of methoxyphenyl groups and a carboxamide moiety further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of the 1,2-oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound and a nitrile oxide. The reaction is often carried out under mild conditions, using a base such as sodium hydroxide or potassium carbonate.
Introduction of methoxyphenyl groups: The methoxyphenyl groups can be introduced through a Friedel-Crafts acylation reaction, where methoxybenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the carboxamide moiety: The carboxamide group can be introduced by reacting the intermediate compound with an amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,3-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxazole ring to a more saturated structure.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Saturated oxazole derivatives.
Substitution: Compounds with varied functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, N,3-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it a suitable candidate for investigating the binding sites and activity of various enzymes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific pathways or receptors, particularly those involving the oxazole ring.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable component in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N,3-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes or receptors. The methoxyphenyl groups enhance its lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets. The carboxamide moiety can form hydrogen bonds with active site residues, stabilizing the compound within the binding pocket.
Comparison with Similar Compounds
Similar Compounds
N,3-bis(4-methoxyphenyl)-2-methylacrylamide: This compound shares the methoxyphenyl groups but differs in the presence of an acrylamide moiety instead of the oxazole ring.
1,3-bis(4-methoxyphenyl)thiourea: Similar in having methoxyphenyl groups, but contains a thiourea group instead of the oxazole and carboxamide functionalities.
Uniqueness
N,3-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to its combination of the oxazole ring, methoxyphenyl groups, and carboxamide moiety. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N2O4 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
N,3-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H18N2O4/c1-22-14-7-3-12(4-8-14)16-11-17(24-20-16)18(21)19-13-5-9-15(23-2)10-6-13/h3-10,17H,11H2,1-2H3,(H,19,21) |
InChI Key |
DLVYYABQZDDTBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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